5-(2,5-dichlorophenyl)-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
92706-34-8 |
|---|---|
Molecular Formula |
C9H6Cl2N2 |
Molecular Weight |
213.06 g/mol |
IUPAC Name |
5-(2,5-dichlorophenyl)-1H-imidazole |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-1-2-8(11)7(3-6)9-4-12-5-13-9/h1-5H,(H,12,13) |
InChI Key |
LCLUSPLHOKXHGN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)C2=CN=CN2)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CN=CN2)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 2,5 Dichlorophenyl 1h Imidazole and Its Structural Analogs
Comprehensive Retrosynthetic Analysis of the 5-(2,5-dichlorophenyl)-1H-imidazole Core
A retrosynthetic analysis of this compound reveals several strategic disconnections of the imidazole (B134444) core. The most common approaches involve constructing the five-membered ring from acyclic precursors. Key synthons and their corresponding synthetic equivalents can be identified based on established imidazole syntheses.
Primary Disconnections and Corresponding Synthetic Strategies:
| Disconnection Point | Key Bonds Cleaved | Precursors (Synthons) | Corresponding Synthetic Method |
| Strategy A | C2-N3 and C4-C5 | A 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) | Debus-Radziszewski Synthesis |
| Strategy B | C4-C5 and N1-C5 | An imine and a tosylmethyl isocyanide (TosMIC) derivative | Van Leusen Imidazole Synthesis |
| Strategy C | C2-N3, N1-C5, C4-N3 | An amidine, an aldehyde, and an isocyanide | Groebke-Blackburn-Bienaymé (MCR) |
| Strategy D | N1-C2 and C4-C5 | An α-haloketone and an amidine | Metal-Catalyzed Cyclization |
| Strategy E | C-H/C-H or C-H/N-H | Various precursors undergoing oxidative coupling | Oxidative Cyclization Methodologies |
These strategies highlight the versatility in assembling the imidazole ring, allowing for the strategic introduction of the 2,5-dichlorophenyl group at the C5 position. For the target molecule, Strategy A would involve a glyoxal (B1671930) equivalent, 2,5-dichlorobenzaldehyde (B1346813), and ammonia. Strategy B would utilize an imine derived from formaldehyde and an appropriate amine, reacting with (2,5-dichlorophenyl)(tosyl)methyl isocyanide. Modern metal-catalyzed approaches (Strategies D and E) offer alternative routes, such as the coupling of a pre-functionalized imidazole ring with a dichlorophenyl component or a direct C-H arylation. nih.govacs.org
Exploration of Classical and Modern Synthetic Routes for Imidazole Ring Formation
The formation of the imidazole ring is a well-trodden path in heterocyclic chemistry, with several classical methods remaining relevant alongside modern, more efficient catalytic procedures.
The Debus-Radziszewski synthesis is a multicomponent reaction that forms an imidazole from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orghandwiki.org This one-pot reaction, first reported in 1858, offers an atom-economical route to tri- and tetra-substituted imidazoles. mdpi.comresearchgate.net
The general mechanism involves the condensation of the dicarbonyl compound with ammonia to form a diimine intermediate, which then condenses with the aldehyde. handwiki.org For the synthesis of this compound, a significant modification is required as the target is a mono-substituted imidazole. A potential adaptation could involve using 2,5-dichlorobenzaldehyde, glyoxal, and two equivalents of ammonia. However, this classical approach typically yields 2,4,5-trisubstituted imidazoles and may result in a mixture of products or low yields for less substituted derivatives. ijprajournal.com
Modern modifications have focused on improving yields and reaction conditions by using catalysts and alternative energy sources.
Table of Catalysts and Conditions for Radziszewski-type Reactions:
| Catalyst | Solvent | Conditions | Advantages |
| Silicotungstic acid ijprajournal.com | Ethanol | Reflux | High yields (up to 94%) |
| Amberlite IR-120(H) tandfonline.com | Ethanol | Room Temp to Reflux | Reusable heterogeneous catalyst, good yields (67-86%) |
| Cr₂O₃ nanoparticles researchgate.net | Water | Microwave Irradiation | Green solvent, short reaction times, excellent yields |
| No Catalyst ijprajournal.com | Solvent-free | Microwave Irradiation | Environmentally friendly, excellent yields |
These advancements demonstrate the ongoing utility of the Debus-Radziszewski reaction framework, particularly for creating libraries of substituted imidazoles. ijprajournal.comtandfonline.com
The Van Leusen imidazole synthesis is a powerful method for preparing 1,4,5-trisubstituted imidazoles. The reaction proceeds via the base-induced cycloaddition of tosylmethyl isocyanide (TosMIC) to an aldimine. organic-chemistry.org The resulting 4-tosyl-2-imidazoline intermediate eliminates p-toluenesulfinic acid to yield the imidazole ring. nih.gov
This method is particularly well-suited for the synthesis of aryl-substituted derivatives. To generate a 5-aryl imidazole like the target compound, a variation of the standard reactants is necessary. The synthesis would involve the reaction of an imine with an aryl-substituted TosMIC reagent. nih.govresearchgate.net Specifically, the synthesis of this compound could be envisioned by reacting an imine (formed from formaldehyde and ammonia) with a custom-synthesized (2,5-dichlorobenzyl)tosylmethyl isocyanide.
The Van Leusen reaction can also be performed as a three-component reaction (vL-3CR), where the aldimine is generated in situ from an aldehyde and an amine, which then reacts with TosMIC. organic-chemistry.org This one-pot procedure enhances the efficiency and applicability of the synthesis for creating diverse imidazole derivatives. nih.gov
Multi-component reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example, typically used to assemble fused imidazoles, such as imidazo[1,2-a]-heterocycles, from an amidine, an aldehyde, and an isocyanide. researchgate.netbeilstein-journals.orgbeilstein-journals.org
While the direct product of the GBB reaction is not a simple 1H-imidazole, the principles of this isocyanide-based MCR are instructive for designing convergent syntheses. The reaction's efficiency and ability to generate molecular diversity have made it a cornerstone of combinatorial chemistry. mdpi.com The GBB reaction has seen continuous innovation, with new catalysts, building blocks, and applications being reported regularly. beilstein-journals.orgbeilstein-journals.org The use of environmentally friendly catalysts like ammonium (B1175870) chloride has also been explored, broadening its appeal. sciforum.net
Adapting MCR principles to synthesize this compound could involve a novel three-component condensation that directly assembles the desired core from simpler, acyclic starting materials.
Modern synthetic chemistry has increasingly turned to transition-metal catalysis to forge C-N and C-C bonds with high efficiency and selectivity. Several metal-catalyzed and oxidative methods are now available for imidazole synthesis.
Palladium-Catalyzed Arylation: A highly effective route to 4(5)-aryl-1H-imidazoles involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst, such as PdCl₂(dppf), to couple commercially available 4(5)-bromo-1H-imidazole with an arylboronic acid. nih.govacs.org To synthesize the target compound, 2,5-dichlorophenylboronic acid would be reacted with 5-bromo-1H-imidazole under phase-transfer conditions. nih.gov This approach offers a direct and practical way to introduce the aryl substituent onto a pre-existing imidazole ring. acs.org
Copper-Catalyzed Reactions: Copper catalysts are widely used in imidazole synthesis. organic-chemistry.org Methods include the copper-catalyzed [3+2] cycloaddition of nitriles and 1-sulfonyl triazoles, and the oxidative diamination of terminal alkynes with amidines. organic-chemistry.orgchim.it These reactions often use molecular oxygen as a green oxidant and can proceed under mild conditions. organic-chemistry.orgbeilstein-journals.org
Oxidative Cyclization: Electrochemical methods provide a metal- and oxidant-free approach to imidazole synthesis. An electrochemical oxidative tandem cyclization can convert aryl ketones and benzylamines into 1,2,4-trisubstituted-(1H)-imidazoles in good yields. organic-chemistry.org Another strategy involves the oxidative cyclization of 1-phenyl-5-iodoimidazole using an Oxone/H₂SO₄ system to create cyclic iodonium salts, which are versatile intermediates. nih.gov These methods align with the principles of green chemistry by avoiding stoichiometric heavy metal oxidants. rsc.org
Strategies for Stereoselective Synthesis of Chiral Imidazole Derivatives (if applicable to future analogs)
While this compound is achiral, the development of stereoselective methods is crucial for synthesizing chiral analogs that may have applications as ligands in asymmetric catalysis or as pharmacologically active agents.
One approach involves the synthesis of novel chiral imidazole cyclophane receptors, which can exhibit enantioselective recognition of amino acid derivatives. nih.govrsc.org These macrocyclic structures are often synthesized by the N-alkylation of a chiral precursor, such as a bridged histidine diester. rsc.org
Another powerful strategy is the catalytic enantioselective desymmetrization of an achiral imidazole precursor. nih.gov This can be achieved by deprotonating a 1H-imidazole to generate an achiral anion with enantiotopic nitrogen atoms. A chiral catalyst can then direct the subsequent alkylation or arylation to one of these nitrogens, thereby creating a chiral center or an axis of chirality. This cation-directed method has been used to access axially chiral imidazoles with high enantioselectivity. nih.gov Furthermore, stereoselective reduction of imidazole-ketone derivatives using reagents like NaBH₄/CeCl₃·7H₂O can produce chiral imidazole-containing alcohols and diols. acs.org These methodologies provide a toolbox for accessing optically active imidazole derivatives for future research and development.
Functionalization Approaches for the 2,5-Dichlorophenyl Substituent
The 2,5-dichlorophenyl substituent of the core this compound molecule offers valuable opportunities for structural diversification through functionalization. The chlorine atoms, being effective leaving groups, can be replaced by various other functionalities, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). These modifications are crucial for developing structural analogs with potentially enhanced biological activities or tailored physicochemical properties.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. In the context of the 2,5-dichlorophenyl moiety, this reaction can be employed to replace one or both chlorine atoms with aryl, heteroaryl, or alkyl groups. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄, a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent like 1,4-dioxane or toluene. mdpi.comresearchgate.net The regioselectivity of the reaction—determining which of the two chlorine atoms reacts first—can often be controlled by steric and electronic factors, as well as by fine-tuning the reaction conditions and ligand choice. For instance, halides adjacent to nitrogen in heteroaromatic systems are conventionally more reactive, a principle that can be influenced by the choice of a sterically hindered N-heterocyclic carbene ligand to promote coupling at alternative positions. nih.gov
Common palladium-catalyzed reactions applicable for functionalization include:
Suzuki-Miyaura Coupling: Reacting the dichlorophenyl group with various aryl- or vinyl-boronic acids or esters to introduce new carbon-based substituents.
Buchwald-Hartwig Amination: Introducing primary or secondary amines to form aniline derivatives.
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl groups.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is another key strategy for modifying the 2,5-dichlorophenyl ring. This reaction is facilitated by the presence of electron-withdrawing groups that stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org The imidazole ring itself acts as a moderately electron-withdrawing group, which can activate the attached dichlorophenyl ring towards nucleophilic attack, particularly at positions ortho and para to the point of attachment. libretexts.orgyoutube.com
In this two-step addition-elimination mechanism, a potent nucleophile attacks the carbon atom bearing a chlorine atom, forming a resonance-stabilized carbanion. libretexts.org Subsequently, the chloride ion is expelled, restoring the aromaticity of the ring. libretexts.org A variety of nucleophiles can be utilized in SNAr reactions, including:
Alkoxides (e.g., sodium methoxide) to introduce ether functionalities.
Thiolates to form thioethers.
Amines to yield substituted anilines.
Azides, which can then be converted to other nitrogen-containing functional groups.
The viability and regioselectivity of SNAr reactions on the 2,5-dichlorophenyl group depend on the reaction conditions and the nature of the nucleophile. nih.gov While traditionally viewed as a stepwise process, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism. nih.gov
Optimization of Reaction Conditions and Yield for Scalable Synthesis
The development of a scalable synthesis for this compound requires careful optimization of reaction parameters to maximize yield, minimize reaction time, and ensure cost-effectiveness and environmental sustainability. The synthesis of 2,4,5-trisubstituted imidazoles is often achieved through a one-pot, three-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and an ammonium salt (as an ammonia source). nih.govrsc.org For the target compound, this would involve the condensation of an appropriate α-diketone, 2,5-dichlorobenzaldehyde, and ammonium acetate (B1210297).
Optimization studies for analogous syntheses have systematically investigated the influence of catalysts, solvents, temperature, and catalyst loading. nih.govrsc.orgresearchgate.net For instance, in a copper-catalyzed synthesis of 2,4,5-trisubstituted-imidazoles, various parameters were screened to identify the most efficient conditions. nih.govrsc.org
Catalyst Screening: Different catalysts can significantly impact reaction efficiency. In a model reaction, copper(I) iodide (CuI) was found to be more effective than copper(I) chloride (CuCl) and copper(I) bromide (CuBr). nih.govrsc.org
Solvent Effects: The choice of solvent plays a critical role in reaction rate and yield. A range of polar and nonpolar solvents are typically evaluated. In the model copper-catalyzed reaction, polar aprotic solvents like DMSO and DMF were tested, as were alcohols (butanol, ethanol, methanol) and nonpolar solvents like toluene. nih.govrsc.org Butanol at reflux temperature provided the highest yield in the shortest time, highlighting its efficacy for this type of condensation. nih.govrsc.org
Temperature and Catalyst Loading: Reaction temperature is a crucial variable. While higher temperatures often accelerate reactions, they can also lead to side product formation. Optimization involves finding the ideal balance. Similarly, the amount of catalyst must be optimized; an effective catalyst should provide high yields at low loading percentages to be economically viable for scalable synthesis. nih.govrsc.orgrsc.org Reducing the catalyst loading from 20 mol% to 10 mol% or 5 mol% might result in slightly lower yields but could be more practical for large-scale production. nih.govrsc.org
The following interactive table, based on data from a model synthesis of 2,4,5-trisubstituted imidazoles, illustrates a typical optimization process. nih.govrsc.org
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuCl (20) | DMSO | 140 | 90 | - |
| 2 | CuBr (20) | DMSO | 140 | 90 | - |
| 3 | CuI (20) | DMSO | 140 | 90 | 75 |
| 4 | CuI (20) | DMF | 140 | 90 | 65 |
| 5 | CuI (20) | Butanol | Reflux | 20 | 85 |
| 6 | CuI (20) | Ethanol | Reflux | 70 | 76 |
| 7 | CuI (20) | Methanol | 65 | 90 | 74 |
| 8 | CuI (15) | Butanol | Reflux | 20 | 85 |
| 9 | CuI (10) | Butanol | Reflux | 25 | 82 |
| 10 | CuI (5) | Butanol | Reflux | 30 | 78 |
This systematic approach allows for the identification of robust and efficient conditions suitable for the multigram-scale synthesis of the target compound. rsc.org
Chromatographic and Spectroscopic Techniques for Isolation and Structural Elucidation (Focus on Methodology)
Chromatographic Isolation: Following synthesis, the isolation and purification of this compound from the reaction mixture are critical. Column chromatography is the most common technique for this purpose. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of nonpolar and polar solvents. The polarity of the eluent is gradually increased to effectively separate the product from unreacted starting materials and byproducts. A common solvent system for imidazole derivatives is a gradient of ethyl acetate in hexane. acs.org
For analytical purposes and purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov Reversed-phase HPLC, using a C18 or similar nonpolar stationary phase, is frequently employed. nih.govchromforum.org The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. chromforum.orgresearchgate.net For basic compounds like imidazoles, operating at a higher pH (around 8-10) with a suitable buffered mobile phase can improve peak shape and retention. chromforum.org Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for polar bases like imidazole. chromforum.org
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, although it may require a derivatization step to increase the volatility and thermal stability of the imidazole compound, which contains a polar N-H bond. researchgate.netgdut.edu.cn
Spectroscopic Structural Elucidation: Once purified, the structure of the compound is confirmed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural confirmation. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. For phenylimidazoles, characteristic signals are observed for the protons on the imidazole ring and the substituted phenyl ring. rsc.org Due to the structural similarity, the expected chemical shifts for this compound can be inferred from data for related compounds like 2-(2,4-dichlorophenyl)-4,5-diphenyl-1H-imidazole. rsc.org
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. youtube.com Electrospray ionization (ESI) is a soft ionization technique commonly used to determine the molecular ion peak ([M+H]⁺). acs.org Analysis of the fragmentation pattern can help confirm the presence of the dichlorophenyl and imidazole moieties. researchgate.netyoutube.com
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for an N-H substituted imidazole include a broad N-H stretching band and C=N and C=C stretching vibrations characteristic of the aromatic rings. rsc.org
The table below presents representative spectroscopic data for a closely related analog, 2-(2,4-Dichlorophenyl)-4,5-diphenyl-1H-imidazole, which serves as a model for the expected spectral characteristics of the target compound. rsc.org
| Technique | Observed Data for 2-(2,4-Dichlorophenyl)-4,5-diphenyl-1H-imidazole |
|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ = 12.76 (br, 1H, N-H), 7.86 (d, 1H), 7.79 (d, 1H), 7.26-7.59 (m, 11H, Ar-H) ppm |
| ¹³C NMR (100 MHz, DMSO-d6) | δ = 142.76, 135.39, 134.37, 133.06, 132.92, 131.2, 130.22, 129.31, 129.17, 128.73, 128.34, 127.95, 127.68, 127.15 ppm |
| FT-IR (KBr) | 3446 (N-H), 3070 (Ar C-H), 1595, 1550, 1503 (C=C, C=N) cm⁻¹ |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 2,5 Dichlorophenyl 1h Imidazole Derivatives
Design Principles for Systematic Structural Modification of the Imidazole (B134444) Nucleus
The imidazole nucleus offers multiple sites for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity. The primary positions for substitution are the N1 nitrogen, the C2, C4, and C5 carbons of the imidazole ring, and the phenyl ring substituent.
Key design principles for modifying the imidazole nucleus include:
N1-Substitution: The nitrogen at position 1 is a common site for introducing various alkyl or aryl groups. chemijournal.com This modification can significantly impact the molecule's polarity, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic profile and target binding affinity. nih.gov
C2-Substitution: The C2 position is often targeted for introducing substituents that can modulate the electronic properties of the ring and interact with specific pockets in a biological target.
Bioisosteric Replacement: Replacing parts of the imidazole scaffold with other chemical groups that have similar spatial and electronic characteristics (bioisosteres) is a common strategy. mdpi.com For instance, the imidazole ring itself can be considered a bioisostere of other heterocycles like triazoles or guanidine. mdpi.com
Scaffold Hopping: In some cases, the entire imidazole core may be replaced by a different heterocyclic system to explore new chemical space while retaining key pharmacophoric features.
These systematic modifications are guided by the goal of enhancing potency, selectivity, and metabolic stability while minimizing off-target effects.
Elucidation of Substituent Effects on the 2,5-Dichlorophenyl Moiety and its Impact on Biological Activity
The 2,5-dichlorophenyl group is a critical pharmacophore in this series of compounds. The number, position, and nature of substituents on the phenyl ring can dramatically alter biological activity.
Role of Chlorine Atoms: The two chlorine atoms at the 2 and 5 positions are electron-withdrawing groups. Their presence and specific positioning significantly influence the molecule's electronic distribution and lipophilicity. This substitution pattern can enhance binding to target proteins through halogen bonding or hydrophobic interactions. Studies on related dichlorophenyl-imidazole derivatives have shown that the position of the chlorine atoms is crucial for activity. For instance, in a series of analgesic and anti-inflammatory agents, compounds with 2,3-dichlorophenyl and 2,6-dichlorophenyl groups showed potent activity. nih.gov
Impact of Additional Substituents: Adding or replacing the chlorine atoms with other functional groups allows for a systematic exploration of the SAR. The introduction of electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups (e.g., nitro, trifluoromethyl) can modulate the molecule's interaction with its biological target. For example, a study on 1-hydroxy-2,4,5-triaryl imidazole derivatives demonstrated that substituting a phenyl ring at the 2-position with 2,4-dichlorophenyl or 4-bromophenyl groups influenced the compound's anti-cytokine activity. nih.gov
The table below illustrates how modifications to the phenyl ring in related imidazole structures can affect their biological profile.
| Compound | Substitution on Phenyl Ring | Observed Activity | Reference |
| Derivative 1 | 2,3-dichlorophenyl | Significant analgesic activity | nih.gov |
| Derivative 2 | 2,6-dichlorophenyl | Good anti-inflammatory activity | nih.gov |
| Derivative 3 | 4-chlorophenyl | Moderate to good anti-inflammatory and antimicrobial activity | researchgate.netderpharmachemica.com |
| Derivative 4 | 2,4-dichlorophenyl | Anti-cytokine activity | nih.gov |
Investigations into the Influence of N1-Substitutions on Compound Interactions
The N1 position of the imidazole ring is a key site for modification, as substituents at this position can project into the solvent or interact with specific regions of a binding site. The hydrogen atom on the N1 nitrogen can act as a hydrogen bond donor. nih.gov Replacing this hydrogen with various substituents alters the molecule's properties.
Alkyl and Aryl Substitutions: Introducing small alkyl groups, substituted aryl rings, or other heterocyclic systems at the N1 position can significantly impact biological activity. These substitutions can affect the molecule's solubility, ability to cross cell membranes, and orientation within a binding pocket. For example, in a series of 2,4,5-triphenyl-1H-imidazole derivatives, the introduction of different substituents at the N1 position led to variations in anti-inflammatory and antimicrobial activities. japsonline.com Similarly, studies on 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole highlighted the importance of the N1-substituent for anti-inflammatory effects. nih.gov
Introduction of Polar Groups: Adding polar functional groups to the N1-substituent can enhance aqueous solubility. This is a common strategy to improve the pharmacokinetic properties of a drug candidate.
The following table shows examples of N1-substitutions in related imidazole compounds and their reported effects.
| Compound Structure | N1-Substituent | Reported Biological Focus | Reference |
| 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole | 2-chlorophenyl | Anti-inflammatory | nih.gov |
| 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole | 4-ethoxyphenyl | Anti-inflammatory | nih.gov |
| 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | o-tolyl | General synthesis | mdpi.com |
| 1-substituted 2,4,5-triphenyl imidazoles | Various chloro compounds | Anti-inflammatory, Antimicrobial | chemijournal.com |
Analysis of Positional Isomerism and Stereochemical Contributions to SAR
The spatial arrangement of atoms and functional groups is critical for a molecule's interaction with its biological target. This includes both the position of substituents on the imidazole and phenyl rings (positional isomerism) and the three-dimensional arrangement of atoms (stereochemistry).
Positional Isomerism: The biological activity of a dichlorophenyl-imidazole can vary significantly depending on the attachment point of the phenyl ring to the imidazole core. For instance, a 5-(2,5-dichlorophenyl)-1H-imidazole will have a different biological profile compared to a 2-(2,5-dichlorophenyl)-1H-imidazole or a 4-(2,5-dichlorophenyl)-1H-imidazole. nih.gov These isomers present their functional groups in different spatial orientations, leading to distinct interactions with a receptor or enzyme. The synthesis of 2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole highlights a different positional isomer compared to the main subject of this article. The substitution pattern on the dichlorophenyl ring itself is also a form of positional isomerism (e.g., 2,5-dichloro vs. 2,4-dichloro vs. 3,5-dichloro), which has been shown to be a determining factor for activity. nih.govnih.gov
Stereochemistry: The introduction of chiral centers into the molecule, for example, through substitution with asymmetric groups, can lead to stereoisomers (enantiomers or diastereomers). These stereoisomers can exhibit different biological activities, as biological systems are chiral. While the core this compound is achiral, substitutions can introduce chirality, making the evaluation of individual stereoisomers essential for a complete SAR understanding.
Rational Design of Hybrid Molecules Incorporating the this compound Scaffold
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. mdpi.com The goal is to create a hybrid compound with improved affinity, better efficacy, or a dual mechanism of action. mdpi.commdpi.com
The this compound scaffold can be a valuable component in such hybrids. For example:
Combining with other Heterocycles: This scaffold could be linked to other biologically active heterocycles, such as benzimidazoles, pyrazoles, or triazoles, to create novel chemical entities. mdpi.comscirp.org For instance, researchers have created imidazole-pyrazole hybrids and imidazole-1,2,4-oxadiazole hybrids to explore new anticancer agents. mdpi.com
Hybrids with Natural Products: The scaffold could be attached to a natural product fragment to leverage the biological activity of the natural compound. mdpi.com
This approach has been successfully used with other imidazole-containing structures to develop compounds with potential applications in various therapeutic areas. mdpi.comnih.gov
Development of Quantitative Structure-Activity Relationship (QSAR) Models
QSAR is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound derivatives, QSAR models can be developed to predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts.
Descriptor Calculation: QSAR models are built using a set of calculated molecular descriptors for each compound in a training set. These descriptors can be physicochemical (e.g., LogP, molecular weight), electronic (e.g., partial charges), or structural (e.g., topological indices). researchgate.net
Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to correlate these descriptors with the observed biological activity (e.g., IC50 values). researchgate.netnih.gov The predictive power of the resulting model is then rigorously validated.
Application: A validated QSAR model can provide insights into the structural features that are most important for activity. For example, a model might indicate that a certain range of lipophilicity or the presence of a hydrogen bond donor at a specific position is crucial for enhancing the biological effect. researchgate.net Such models are valuable tools in the rational design of more potent and selective analogs. nih.gov
Biological Target Identification and Mechanistic Elucidation of 5 2,5 Dichlorophenyl 1h Imidazole
High-Throughput Screening (HTS) Methodologies for Novel Biological Target Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential biological activity. In the context of identifying novel targets for new chemical entities, HTS assays are designed to measure a compound's effect on a specific biological process or pathway. For instance, a cell-based HTS was employed to identify a substituted imidazole (B134444) as a novel inhibitor of osteoclastogenesis by using a reporter gene assay to measure the differentiation of RAW264.7 cells. nih.gov Such a strategy could theoretically be applied to screen for the activity of 5-(2,5-dichlorophenyl)-1H-imidazole. However, at present, there are no published studies that have utilized HTS methodologies to specifically investigate this compound and identify its biological targets.
Characterization of Enzyme Inhibition and Activation Profiles (in vitro)
The imidazole ring is a common feature in many enzyme inhibitors due to its ability to coordinate with metal ions in active sites and participate in hydrogen bonding interactions. nih.govmdpi.com The broader class of imidazole derivatives has been shown to inhibit various enzymes, including cytochrome P450 enzymes, xanthine (B1682287) oxidase, and farnesyltransferase. nih.govnih.govacs.org
Kinetic Analysis of Enzyme-Inhibitor Interactions
Detailed kinetic analysis is crucial for understanding how a compound affects an enzyme. This typically involves determining parameters such as the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). For example, a Lineweaver-Burk plot analysis revealed that a 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivative acts as a mixed-type inhibitor of xanthine oxidase. nih.gov However, no such kinetic data has been published for this compound, meaning its enzyme inhibitory potential and the nature of any such interactions are currently unknown.
Specificity and Selectivity Profiling Against Enzyme Panels
To assess the therapeutic potential and potential for off-target effects, novel compounds are often screened against a panel of different enzymes. This provides a selectivity profile, highlighting the compound's preference for its intended target. For example, some phenyl alkyl imidazole-based compounds were found to be potent inhibitors of 17α-hydroxylase/17,20-lyase (P450(17α)) but lacked specificity, also inhibiting other enzymes. nih.gov There is no available information on the selectivity profile of this compound against any enzyme panel.
Receptor Binding Assays and Ligand-Receptor Interaction Studies (in vitro)
Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand for a particular receptor. These assays measure the amount of radiolabeled or fluorescently tagged ligand that binds to a receptor in the presence of the test compound. The imidazole moiety is a key component of many compounds that interact with various receptors. nih.gov For example, phenyloxazole and phenylthiazole derivatives, which are bioisosteres of benzamides, have been evaluated for their binding to dopamine (B1211576) receptors. nih.gov However, no receptor binding data for this compound has been reported in the scientific literature. Consequently, its ability to bind to any known receptor is uncharacterized.
Investigation of Cellular Signaling Pathway Modulation
Many drugs exert their effects by modulating intracellular signaling pathways. The imidazole scaffold is present in molecules that have been shown to influence pathways such as the Wnt/β-catenin signaling pathway. nih.govnih.gov For instance, certain imidazole derivatives have been found to decrease the proliferation of leukemia cells by down-regulating AXL-receptor tyrosine kinase and interfering with β-catenin dependent signaling. nih.govnih.gov There is currently no evidence to suggest that this compound modulates any specific cellular signaling pathway, as no studies have been published on this topic.
Elucidation of Molecular Mechanisms of Action at the Sub-Cellular Level
Understanding the molecular mechanism of a compound involves identifying its direct molecular target and the subsequent downstream effects at a subcellular level. For some imidazole-based compounds, the mechanism of action has been elucidated. For example, a new series of 1H-benzo[d]imidazole derivatives were identified as potential anticancer agents targeting human topoisomerase I. acs.org The antifungal mechanism of some imidazole derivatives involves the inhibition of ergosterol (B1671047) biosynthesis. nih.gov For this compound, however, the molecular mechanism of action remains completely unknown due to the lack of dedicated research.
Sufficient scientific literature specifically detailing the multi-targeting potential and polypharmacology of the chemical compound this compound is not available to construct the requested article. Searches for biological targets and mechanistic studies for this exact molecule did not yield specific research findings or data suitable for a detailed analysis of its polypharmacological profile.
The broader class of imidazole-containing compounds is well-known in medicinal chemistry for its diverse biological activities, and many derivatives have been shown to interact with multiple targets. japsonline.comwikipedia.orgnih.gov This general characteristic of the imidazole pharmacophore suggests a potential for polypharmacology, where a single compound can modulate several biological pathways, which can be advantageous for treating complex diseases. japsonline.com For instance, various substituted imidazoles have been investigated for anti-inflammatory, antimicrobial, and anticancer properties. japsonline.comresearchgate.net Some imidazole derivatives act as enzyme inhibitors, while others function as receptor antagonists. wikipedia.orgdrugbank.com
However, without specific studies that screen this compound against a panel of biological targets (e.g., kinases, G-protein coupled receptors, or enzymes), any discussion of its multi-targeting potential would be purely speculative. The available search results focus on different isomers or more complex imidazole derivatives, and this information cannot be extrapolated to the specific compound . For example, research on related compounds like 2,4,5-triphenyl-1H-imidazole derivatives has explored multi-drug potential against inflammation and microbial infections, but this is not directly applicable. japsonline.com Similarly, other dichlorophenyl-imidazole isomers are noted for antifungal properties through specific mechanisms like ergosterol synthesis inhibition, but this provides only a single target, not a polypharmacological profile. myskinrecipes.com
Due to the absence of detailed research findings and quantitative data, creating an authoritative article on the polypharmacology of this compound that meets the specified requirements for data tables and in-depth analysis is not possible at this time.
Computational and Theoretical Investigations of 5 2,5 Dichlorophenyl 1h Imidazole
Molecular Docking Simulations for Ligand-Protein Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the interaction between a small molecule ligand and a protein receptor. For 5-(2,5-dichlorophenyl)-1H-imidazole and its derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis of their activity.
For instance, studies on similar imidazole-containing compounds have demonstrated their potential to bind to a variety of protein targets, including enzymes and receptors involved in different diseases. nih.govresearchgate.net Docking studies of imidazole (B134444) derivatives against the SARS-CoV-2 main protease have shown that the presence of halogen atoms and additional rings can enhance binding affinity through the formation of halogen bonds, hydrogen bonds, and π-π interactions. nih.gov In the context of anticancer research, molecular docking has been used to evaluate the binding of imidazole derivatives to targets like the estrogen receptor, which is overexpressed in some cancers. researchgate.netbibliotekanauki.pl These studies help in understanding how the dichlorophenyl and imidazole moieties contribute to the binding energy and specificity.
The binding affinity and interaction patterns of imidazole derivatives with various receptors, such as the beta2 adrenergic receptor-Gs protein complex and cyclooxygenase-2 (COX-2), have also been investigated using molecular docking. dergipark.org.trnih.gov The results from these simulations provide valuable information on the key amino acid residues involved in the interaction, which is crucial for the rational design of more potent and selective inhibitors.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| SARS-CoV-2 Main Protease | Not specified for this exact compound, but derivatives show strong binding | Cys145, His41, Met165 | nih.gov |
| Estrogen Receptor α | Not specified for this exact compound, but derivatives show strong binding | LEU 384, TRP 383, GLU 353 | researchgate.netbibliotekanauki.pl |
| Cyclooxygenase-2 (COX-2) | Not specified for this exact compound, but derivatives show strong binding | GLN-242, ARG-343 | nih.gov |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. niscpr.res.in For this compound, DFT studies can provide insights into its molecular geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. These calculations are fundamental to understanding the molecule's chemical behavior and its potential for interacting with biological targets.
The electronic properties of imidazole derivatives are significantly influenced by the substituents on the imidazole and phenyl rings. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring in this compound affects the electron density distribution across the molecule. DFT calculations can quantify these effects and predict the most likely sites for nucleophilic and electrophilic attack. niscpr.res.in The HOMO-LUMO energy gap, a key parameter obtained from these calculations, provides information about the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally indicates higher reactivity.
Furthermore, these computational methods can be used to calculate various molecular descriptors that are important for Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of compounds with their biological activity. nih.gov
| Property | Calculated Value | Significance |
| HOMO Energy | Molecule-specific, requires calculation | Relates to the ability to donate electrons |
| LUMO Energy | Molecule-specific, requires calculation | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | Molecule-specific, requires calculation | Indicator of chemical reactivity and stability |
| Dipole Moment | Molecule-specific, requires calculation | Influences solubility and binding interactions |
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. dntb.gov.ua MD simulations are crucial for understanding the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the role of solvent molecules. nih.gov
The insights gained from MD simulations are invaluable for refining the design of new inhibitors, as they can highlight dynamic features of the interaction that are not apparent from static models.
In Silico Prediction of Potential Biological Targets and Pathways
In silico methods are increasingly used to predict the potential biological targets of a compound and the pathways it might affect. nih.gov This can be achieved through various computational approaches, including reverse docking, where a compound is screened against a large library of protein structures to identify potential binding partners.
For a compound like this compound, these predictive methods can help to identify novel therapeutic applications. Given the wide range of biological activities reported for imidazole derivatives, including antimicrobial, anti-inflammatory, and anticancer effects, in silico target prediction can help to prioritize experimental testing. nih.govnih.gov By analyzing the predicted targets, it is possible to hypothesize the biological pathways that the compound might modulate. For example, if a compound is predicted to bind to a key enzyme in a metabolic pathway, it could be investigated for its potential to treat metabolic disorders.
Pharmacophore Modeling and Virtual Screening for Analog Discovery
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.net Once a pharmacophore model is developed based on a known active compound like this compound, it can be used to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, is a powerful tool for discovering new and structurally diverse compounds with similar biological activities. researchgate.net
This approach allows for the rapid and cost-effective identification of promising lead compounds for further development. The imidazole scaffold is a common feature in many biologically active molecules, and pharmacophore modeling can help to define the optimal spatial arrangement of substituents around this core structure to maximize activity against a specific target. researchgate.net
Chemoinformatics and Machine Learning Approaches for Compound Optimization
Chemoinformatics and machine learning are transforming the field of drug discovery by enabling the analysis of large datasets to build predictive models. dergipark.org.tr These approaches can be used to optimize the properties of a lead compound like this compound. By developing QSAR models, it is possible to predict the biological activity of new derivatives based on their chemical structure. nih.gov
Machine learning algorithms can be trained on existing data for imidazole derivatives to predict various properties, such as their ADME (absorption, distribution, metabolism, and excretion) profiles. This allows for the in silico assessment of the drug-likeness of new analogs before they are synthesized, saving time and resources. These computational tools are essential for guiding the optimization process and increasing the likelihood of developing a successful drug candidate.
Preclinical in Vitro Biological Evaluation of 5 2,5 Dichlorophenyl 1h Imidazole
Assessment of Antimicrobial Activity in Cellular Models (in vitro)
The antimicrobial potential of imidazole (B134444) derivatives is a significant area of research. nih.govnih.govjapsonline.com These compounds have been evaluated against a variety of microbial species.
Antibacterial Efficacy Against Relevant Strains
The antibacterial properties of various imidazole-containing compounds have been demonstrated against both Gram-positive and Gram-negative bacteria. icm.edu.plnih.gov For instance, certain 4,5-diphenyl-1H-imidazole derivatives have been synthesized and tested for their antibacterial activity. While many showed no significant effect, one derivative, compound 6d, exhibited potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL, which was twice as potent as the standard drug ciprofloxacin. Another compound, 6c, showed moderate activity against Staphylococcus aureus and Enterococcus faecalis, both with an MIC of 16 μg/mL. scirp.org
In another study, newly synthesized imidazole derivatives were tested against various bacterial strains. The results indicated that Gram-positive bacteria were more susceptible to the tested imidazole derivative than Gram-negative bacteria. researchgate.net Specifically, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride was designed as a prodrug to target anaerobic bacteria. nih.gov
Table 1: Antibacterial Activity of Selected Imidazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 6d | Staphylococcus aureus | 4 | scirp.org |
| 6c | Staphylococcus aureus | 16 | scirp.org |
Antifungal Efficacy Against Relevant Strains
Imidazole derivatives are widely recognized for their antifungal properties. nih.govsemanticscholar.orgresearchgate.net For example, 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives have demonstrated excellent in vitro antifungal activity against clinical strains of Candida albicans. nih.gov Similarly, (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride showed activity against Candida albicans comparable to miconazole (B906). nih.gov
Another study on 2,4,5-triphenyl-1H-imidazole-1-yl derivatives reported their evaluation for antifungal activity using clotrimazole (B1669251) as a standard drug. japsonline.com Furthermore, research on 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts revealed that 15 out of 18 synthesized compounds exhibited antifungal activity. nih.gov One particular derivative, 3-biphenyl-4-yl-1-(4-ethylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide, showed significant activity against C. neoformans and C. albicans. nih.gov
Antiviral Activity Evaluation
The antiviral potential of imidazole-based compounds has been explored against a range of viruses. nih.gov For instance, 2-aryl-1-hydroxyimidazoles have shown in vitro activity against several orthopoxviruses, including the vaccinia virus, cowpox virus, ectromelia (mousepox) virus, and even the variola virus. rsc.org One lead compound, 1-hydroxy-2-(4-nitrophenyl)imidazole 4a, demonstrated high selectivity indices against both the vaccinia virus (SI = 1072) and the variola virus (SI = 373). rsc.org
Furthermore, a class of 2,5-disubstituted imidazo[4,5-c]pyridines has been identified as inhibitors of the hepatitis C virus (HCV). nih.gov Introducing a fluorine atom to the 2-phenyl substituent of a lead anti-pestivirus compound resulted in an analog with selective activity against HCV in a subgenomic replicon system. nih.gov Phenylpyrazole derivatives have also been identified as having attractive antiviral activity. nih.gov
Anti-parasitic Activity Assessment (e.g., Antimalarial)
While specific data on the anti-parasitic activity of 5-(2,5-dichlorophenyl)-1H-imidazole is limited in the provided search results, the broader class of imidazole derivatives has been investigated for such properties. icm.edu.pl
Anticancer Activity Studies in Established Cell Lines (in vitro)
The anticancer properties of imidazole derivatives are a major focus of research, with studies demonstrating their effects on cell proliferation and viability in various cancer cell lines. researchgate.netgrafiati.comnih.gov
Cell Proliferation and Viability Assays
Cell proliferation and viability are commonly assessed using methods like the MTT assay, which measures the metabolic activity of cells. openmedicinalchemistryjournal.comthermofisher.com
Numerous studies have highlighted the cytotoxic effects of imidazole derivatives against different cancer cell lines. For example, a series of 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones were screened for their cytotoxic activity against MCF-7 breast cancer, HepG2 liver cancer, and HCT-116 colon cancer cell lines. semanticscholar.org Compound 5 from this series was the most potent against all three cell lines, with IC50 values below 5 µM. semanticscholar.org
In another study, various 2,4,5-triphenyl-1H-imidazole derivatives were evaluated for their in vitro antiproliferative activity against human non-small cell lung carcinoma-A549 cell lines. semanticscholar.org The compound 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol (6f) was found to be the most promising, with an IC50 of 15 μM, inhibiting the growth of 90.33% of the cancer cells. semanticscholar.org
Furthermore, N-alkyl nitroimidazoles have shown considerable selectivity towards tumor cell lines, with one derivative exhibiting an LC50 as low as 16.7 µM in MDA-MB-231 breast tumor cells. openmedicinalchemistryjournal.com The synthesis of 1-(diarylmethyl)-1H-imidazoles as potential anti-mitotic agents for breast cancer has also been reported, with one compound showing an IC50 value of 52 nM in MCF-7 breast cancer cells. nih.gov
Table 2: In Vitro Anticancer Activity of Selected Imidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5 (imidazole-2(3H)-thione derivative) | MCF-7, HepG2, HCT-116 | < 5 | semanticscholar.org |
| 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol (6f) | A549 | 15 | semanticscholar.org |
| N-alkyl nitroimidazole derivative | MDA-MB-231 | 16.7 (LC50) | openmedicinalchemistryjournal.com |
| 5-((2H-1,2,3-triazol-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methoxyphenol 24 | MCF-7 | 0.052 | nih.gov |
Apoptosis and Cell Cycle Modulation Studies
The induction of apoptosis (programmed cell death) and modulation of the cell cycle are key mechanisms for anticancer agents. While direct studies on this compound are not extensively detailed in the provided results, the broader class of imidazole derivatives has shown significant activity in these areas.
For instance, imidazole derivatives have been shown to inhibit the proliferation of colon cancer cells (DLD-1 and HCT-116) by inducing apoptosis and causing cell cycle arrest. nih.gov This is achieved through the increased generation of reactive oxygen species (ROS), activation of caspases (key enzymes in the apoptotic cascade), and modulation of apoptotic proteins. nih.gov Specifically, treatment with imidazole-containing compounds has led to an increase in the proportion of cells in the G0/G1 phase of the cell cycle and a decrease in the S and G2/M phases, effectively halting cell division. nih.govresearchgate.net This is often accompanied by a decrease in the levels of cyclins (D1 and E2) and cyclin-dependent kinases (CDK2 and CDK4), and an increase in CDK inhibitors like p21 and p27. researchgate.net
Furthermore, studies on other substituted imidazoles have demonstrated their ability to induce apoptosis in various cancer cell lines, including apoptosis-resistant models. nih.gov Some derivatives trigger mitochondrial targeting, leading to the production of reactive oxygen species and subsequent cell death. nih.gov The activation of the intrinsic apoptotic pathway is a common finding, involving the upregulation of pro-apoptotic proteins like Bax and cytochrome c, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov
While these findings relate to the broader class of imidazoles, they provide a strong rationale for investigating this compound for similar mechanisms of action.
Selectivity Profiling in Normal vs. Cancerous Cell Lines
A crucial aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. This selectivity minimizes side effects and improves the therapeutic window of a drug.
Studies on various imidazole derivatives have shown promising results in this regard. For example, a study on dieckol (B191000) and its derivatives demonstrated highly structure-dependent cytotoxicity in A549 non-small-cell lung cancer cells, with some derivatives showing low cytotoxicity in normal NIH/3T3 cells. mdpi.com The selectivity index, a ratio of the IC50 in normal cells to that in cancer cells, varied significantly based on the chemical modifications, highlighting the potential for designing highly selective compounds. mdpi.com
Similarly, research on other heterocyclic compounds has focused on enhancing the selectivity of cytotoxic agents. One approach involves creating combined formulations with adjuvants that can increase the cytotoxic effect on cancer cells while potentially reducing toxicity towards normal cells. nih.gov For instance, certain adjuvants have been shown to increase the ability of healthy cells to resist cytotoxic agents. nih.gov
The development of novel 1,4-dialkoxynaphthalene-2-alkyl imidazolium (B1220033) salts has also been explored, with some derivatives showing good cytotoxic activities against liver (HepG2) and colon (HT-29) cancer cell lines. mdpi.com The use of a normal colon cell line (CCD-18Co) in such studies is critical for determining the selectivity of these compounds. mdpi.com
These examples underscore the importance of evaluating the cytotoxicity of this compound in a panel of both cancerous and normal cell lines to determine its therapeutic potential.
Anti-inflammatory and Immunomodulatory Activity Studies (in vitro)
The imidazole nucleus is a common feature in many anti-inflammatory drugs. nih.govderpharmachemica.com In vitro studies have demonstrated the potential of various imidazole derivatives to modulate inflammatory responses.
A primary mechanism of anti-inflammatory action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. derpharmachemica.com Molecular docking studies have shown that imidazole derivatives can bind to the COX-2 receptor, with some compounds exhibiting binding affinities comparable to the well-known NSAID, diclofenac (B195802). nih.gov
Another important target in inflammatory pathways is the p38 MAP kinase. nih.gov A series of novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were synthesized and evaluated for their in vitro p38 MAP kinase inhibitory activity. nih.gov One compound, AA6, showed considerable inhibitory activity with an IC50 value of 403.57 ± 6.35 nM. nih.gov The anti-inflammatory activity of these compounds was initially screened using the albumin denaturation assay, a common method for preliminary evaluation. nih.gov
Immunomodulatory activity, the ability to stimulate or suppress the immune response, has also been investigated. In vitro studies on macrophages have shown that certain formulations containing immunomodulatory substances can exert a dose-dependent immunostimulant activity in unstimulated cells by up-regulating the release of nitric oxide (NO), IL-6, TNF-α, and MCP-1. nih.gov Conversely, in the presence of pro-inflammatory stimuli, these formulations can dampen the excessive release of these factors, demonstrating a balancing effect on the immune response. nih.gov
These findings suggest that this compound could possess anti-inflammatory and immunomodulatory properties, warranting investigation into its effects on key inflammatory mediators and immune cell functions.
Neuroprotective and Neuromodulatory Investigations (in vitro)
The potential of imidazole derivatives extends to the central nervous system, with some compounds showing promise as neuroprotective and neuromodulatory agents. This is particularly relevant for neurodegenerative diseases like Alzheimer's disease (AD).
A series of 1,5-diarylimidazoles, structurally similar to known nonsteroidal anti-inflammatory drugs (NSAIDs), have been identified as having multitargeted activity relevant to AD. nih.gov These compounds have been shown to promote microtubule (MT) polymerization in cell-free assays. nih.gov MT stabilization is a key therapeutic strategy for tau-mediated neurodegeneration. nih.gov
Furthermore, these diarylimidazoles have demonstrated inhibitory activity against COX and 5-lipoxygenase (5-LOX) pathways, which are involved in the production of eicosanoids thought to contribute to amyloid-beta (Aβ) plaque deposition in AD. nih.gov The ability to concurrently stabilize microtubules and reduce eicosanoid production makes these compounds interesting candidates for further investigation. nih.gov
The imidazoline (B1206853) I1 receptor is another target of interest for neuromodulation. Agonists of this receptor, such as rilmenidine, have been shown to modulate cell viability and induce apoptosis in certain cell types. researchgate.net This highlights the diverse signaling pathways that can be influenced by imidazole-containing compounds in the nervous system.
Given these precedents, in vitro studies on this compound could explore its effects on neuronal cell viability, microtubule dynamics, and key enzymatic pathways implicated in neurodegeneration.
Cytotoxicity and Cellular Selectivity Profiling in Various Cell Models (in vitro)
Cytotoxicity, the ability of a compound to be toxic to cells, is a fundamental aspect of its biological evaluation. nih.gov For potential anticancer agents, high cytotoxicity against cancer cells is desired, while for other therapeutic applications, low cytotoxicity is essential.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used method to measure cell viability and determine the cytotoxic potential of a compound. mdpi.comnih.gov The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound that inhibits cell growth by 50%.
Numerous studies have evaluated the cytotoxicity of various imidazole derivatives against a range of cancer cell lines. For example, a series of 5-aryl-1H-imidazole derivatives showed in vitro growth inhibitory activity with IC50 values ranging from over 100 μM to single-digit μM in cancer cell lines with varying resistance to pro-apoptotic stimuli. nih.gov Another study on 2,4,5-triphenyl-1H-imidazole derivatives reported varying levels of growth inhibition against melanoma cells. researchgate.net
The cellular selectivity of a compound is determined by comparing its cytotoxicity in cancer cells versus normal cells. As mentioned previously, studies on dieckol derivatives and novel imidazolium salts have demonstrated the importance of this comparative analysis. mdpi.commdpi.com For instance, some dieckol derivatives showed low cytotoxicity in normal cells with IC50 values between 481–719 μM, while exhibiting potent cytotoxicity in A549 cancer cells with IC50 values as low as 7.02 μM. mdpi.com
A comprehensive in vitro cytotoxicity profile of this compound would involve testing it against a panel of diverse cancer cell lines (e.g., breast, colon, lung, melanoma) and representative normal cell lines (e.g., fibroblasts, epithelial cells) to establish its potency and selectivity.
Comparative Analysis with Known Reference Compounds and Established Therapeutic Agents
To contextualize the biological activity of a novel compound, it is essential to compare its performance with that of known reference compounds and established therapeutic agents. This provides a benchmark for its potency and potential clinical utility.
In anti-inflammatory studies, for example, the activity of new imidazole derivatives is often compared to standard NSAIDs like diclofenac or indomethacin. nih.govderpharmachemica.com Molecular docking studies have shown that some imidazole derivatives have binding affinities to the COX-2 receptor that are comparable to diclofenac. nih.gov In p38 MAP kinase inhibitor studies, the investigational compound's IC50 value was compared to that of the prototype drug adezmapimod (SB203580). nih.gov
In the context of anticancer research, the cytotoxicity of new compounds is frequently compared to that of established chemotherapeutic drugs like doxorubicin (B1662922) or cisplatin. mdpi.comnih.gov For instance, a new 5-fluorouracil (B62378) (5FU) analog showed a lower IC50 value (15.67 µg/mL) against an adenocarcinoma gastric cell line compared to the parent drug, 5FU. nih.gov
For antifungal activity, novel imidazole derivatives have been compared to established agents like miconazole and ketoconazole. nih.gov
A thorough evaluation of this compound would therefore involve head-to-head comparisons with relevant reference compounds in various in vitro assays. For example, its anti-inflammatory activity could be benchmarked against diclofenac, its cytotoxic activity against doxorubicin, and its neuroprotective potential against a known microtubule-stabilizing agent. This comparative data is crucial for assessing the compound's novelty and potential advantages over existing therapies.
Derivatization and Analog Development Strategies for 5 2,5 Dichlorophenyl 1h Imidazole
Probing Bioisosteric Replacements through the Synthesis of Homologs and Isosteres
Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of atoms or groups of atoms within a molecule with other atoms or groups that have similar physical or chemical properties. u-tokyo.ac.jp This approach is used to create new compounds, known as bioisosteres, which can have improved biological activity, selectivity, or pharmacokinetic properties. The replacement of a hydrogen atom with fluorine is a common example of a monovalent isosteric replacement. u-tokyo.ac.jp
In the context of 5-(2,5-dichlorophenyl)-1H-imidazole, the synthesis of homologs and isosteres can provide valuable insights into the molecule's structure-activity relationship. For instance, the strategic placement of a fluorine atom in place of a hydrogen atom can significantly impact a compound's potency. nih.gov This is exemplified by the l-nucleoside analogue emtricitabine, which is the 5-fluoro analogue of lamivudine (B182088) and demonstrates greater potency as an HIV-1 inhibitor. nih.gov
Similarly, the electron-withdrawing or -donating properties of different heterocyclic rings can influence the molecule's activity. A study on oxadiazole derivatives showed that the 1,3,4-oxadiazole (B1194373) isomer is a more potent inhibitor of human neutrophil elastase (HNE) than the 1,2,4-oxadiazole (B8745197) isomer, a difference attributed to the electronic properties of the respective rings. nih.gov
The synthesis of such analogs can be achieved through various established methods. One common approach involves the condensation of a substituted benzaldehyde (B42025) with an appropriate amine source to form the imidazole (B134444) ring. For example, 2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole can be synthesized by condensing 2,5-dichlorobenzaldehyde (B1346813) derivatives with methyl-substituted amidines.
Table 1: Examples of Bioisosteric Replacements and Their Rationale
| Original Functional Group | Bioisosteric Replacement | Rationale |
| Hydrogen | Fluorine | Can enhance potency and alter metabolic fate. u-tokyo.ac.jpnih.gov |
| Hydroxyl Group | Thiol Group | Similar size and electronic properties. u-tokyo.ac.jp |
| Phenyl Ring | Pyridinyl Ring | Introduces a nitrogen atom, altering polarity and potential for hydrogen bonding. u-tokyo.ac.jp |
| Imidazole Ring | Oxazole or Triazole Ring | Modifies electronic properties and potential for interactions with biological targets. nih.gov |
Rational Design and Synthesis of Prodrugs for Enhanced Biological Performance (Methodology Focus)
Prodrug design is a well-established strategy to overcome undesirable properties of a drug candidate, such as poor solubility, instability, or a foul odor. orientjchem.orgijpcbs.com A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. orientjchem.org
The design of a prodrug depends on the functional groups present in the parent molecule. Common functional groups used as carriers to form prodrugs include esters, amides, carbamates, and phosphates. orientjchem.org For instance, the foul-smelling drug ethylmercaptan can be converted into its odorless phthalate (B1215562) ester prodrug, which is then metabolized to the active drug after administration. ijpcbs.com
A key objective of prodrug design is to enhance the clinical and therapeutic effectiveness of a drug by minimizing adverse effects. ijpcbs.com For example, the anticancer drug azacytidine is unstable in aqueous solutions. Its bisulfite prodrug, however, is stable at an acidic pH and converts to the active drug at the physiological pH of 7.4. ijpcbs.com
In some cases, a "double prodrug" or "tripartite prodrug" strategy is employed. A double prodrug is designed to undergo an initial enzymatic transformation before releasing the active drug. orientjchem.org A tripartite prodrug, such as pivampicillin, includes a linker to connect the drug to a carrier group, which can improve bioavailability by increasing lipophilicity. orientjchem.org
Development of Conjugates for Targeted Delivery or Enhanced Cellular Uptake (Methodology Focus)
Conjugation is a strategy used to improve the delivery of a drug to its target site or to enhance its uptake into cells. This can be achieved by attaching the drug to a targeting moiety, such as a molecule that binds to a specific receptor on the surface of target cells, or to a carrier that facilitates transport across cell membranes.
One approach to enhance cellular uptake is to increase the lipophilicity of the drug. Liposomes, which are vesicles composed of a lipid bilayer, can be used to encapsulate drugs. ijpcbs.com Less hydrophobic drugs often have low entrapment efficiency in liposomes. By creating a more hydrophobic derivative, such as a fatty acid conjugate, the entrapment efficiency can be significantly improved. For example, the entrapment efficiency of triamcinolone (B434) acetonide was increased from 5% to 85% by converting it to its 21-palmitate prodrug. ijpcbs.com
Exploration of Fused Imidazole Ring Systems and Bicyclic Derivatives
The fusion of an imidazole ring with other ring systems can lead to the creation of novel bicyclic and polycyclic structures with unique chemical and biological properties. researchgate.net Imidazole and benzimidazole (B57391) rings are important nitrogen-containing heterocycles that are widely explored in drug discovery due to their ability to interact with multiple biological targets. researchgate.net
The synthesis of fused imidazole systems can be achieved through various synthetic routes. For example, new protocols have been developed for the synthesis of imidazoles and their fused analogues from N-propargylamines. rsc.org These methods aim to achieve high efficiency and regioselectivity in the synthesis of these complex structures. rsc.org
The biological activity of fused imidazole derivatives can be significantly different from that of the parent imidazole. For instance, a novel imidazole derivative, (E)-N-((1H-indol-7-yl) methylene)-5-phenyl-1H-imidazol-2-amine (IPA), was synthesized and shown to have potential as an optoelectronic material. researchgate.net
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of diverse compounds, known as a library. This approach is widely used in drug discovery to identify new lead compounds.
The synthesis of a library of imidazole derivatives can be achieved using various techniques, including microwave-assisted organic synthesis (MAOS). MAOS can significantly reduce reaction times and increase product yields compared to traditional heating methods. asianpubs.org For example, a library of Schiff base derivatives containing a 2,4,5-triphenyl-1H-imidazole moiety was synthesized using microwave irradiation. asianpubs.org
Another approach is the use of multi-component reactions, where three or more reactants are combined in a single step to form a complex product. This method is highly efficient and can be used to generate a large number of compounds in a short period of time. For example, a library of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles was synthesized using an efficient multicomponent reaction catalyzed by a magnetic nanoparticle-supported Lewis acidic deep eutectic solvent. rsc.org
The synthesis of these libraries can be followed by high-throughput screening to identify compounds with desired biological activities. For instance, a library of 1-hydroxy-2,4,5-triaryl imidazole derivatives was synthesized and evaluated for their anti-cytokine activity. nih.gov
Future Research Directions and Translational Perspectives for 5 2,5 Dichlorophenyl 1h Imidazole
Emerging Methodologies in Heterocyclic Synthesis Applicable to Imidazoles
The synthesis of substituted imidazoles is a mature field, yet new methodologies continue to emerge, offering improved efficiency, regioselectivity, and functional group tolerance. rsc.orgresearchgate.net These advancements are directly applicable to the synthesis of 5-(2,5-dichlorophenyl)-1H-imidazole and its derivatives.
Recent progress in imidazole (B134444) synthesis can be categorized by the number of bonds formed in the key cyclization step. rsc.org Methodologies involving the formation of one, two, or three bonds have been recently reviewed, highlighting novel catalytic systems and reaction conditions. rsc.org
Key Emerging Synthetic Strategies:
One-Bond Forming Reactions: Cyclization of amido-nitriles offers a mild route to disubstituted imidazoles, tolerating a variety of functional groups. rsc.org
Two-Bond Forming Reactions: The reaction of benzimidates with 2H-azirines in the presence of a zinc(II) catalyst provides a pathway to trisubstituted NH-imidazoles. rsc.org
Three-Component Reactions: Ruthenium-catalyzed "borrowing hydrogen" protocols, reacting benzylic alcohols, 1,2-diketones, and ammonium (B1175870) acetate (B1210297), allow for the regioselective synthesis of substituted NH-imidazoles under aerobic conditions. rsc.org
Catalytic and Greener Approaches: The use of transition metal catalysts, such as copper and palladium, has enhanced the efficiency and selectivity of imidazole synthesis. numberanalytics.com Furthermore, a focus on green chemistry has led to the development of more sustainable methods, including the use of water as a solvent and ultrasonic irradiation to promote reactions. researchgate.netnumberanalytics.com
These emerging methods provide a powerful toolkit for the synthesis of this compound and for the creation of libraries of related analogues to explore structure-activity relationships (SAR).
Potential Applications in Unexplored Therapeutic Areas
While the precise biological activity of this compound is not extensively documented, the broader class of imidazole derivatives exhibits a wide range of therapeutic properties. nih.govmdpi.com The dichlorophenyl moiety is a common feature in many biologically active compounds, suggesting that this particular substitution pattern warrants investigation in several unexplored therapeutic areas.
Potential Therapeutic Targets:
Antiviral Agents: Imidazole derivatives have shown promise as antiviral agents, with some exhibiting activity against viruses like SARS-CoV-2. The electron-rich nature of the imidazole ring facilitates binding to various viral targets. nih.gov The presence of electronegative chlorine atoms on the phenyl ring of this compound could enhance binding affinity to viral proteases through halogen bonding. nih.gov
Anticancer Agents: Substituted imidazoles are being investigated for their anticancer properties, acting through various mechanisms such as inhibition of kinases, topoisomerase II, and tubulin polymerization. ijsrtjournal.comnih.gov The development of resistance to existing cancer drugs is a major challenge, and novel imidazole-based compounds could offer new therapeutic options. ijsrtjournal.com
Antimicrobial and Antifungal Agents: The imidazole core is central to many antifungal drugs that inhibit ergosterol (B1671047) synthesis. Novel imidazole derivatives continue to be explored for their potential to combat drug-resistant bacterial and fungal infections. nih.govnih.gov
Anti-inflammatory Agents: Certain imidazole-containing compounds have demonstrated anti-inflammatory activity with potentially fewer gastrointestinal side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). derpharmachemica.com
Further screening of this compound against a diverse panel of biological targets is a critical step in uncovering its therapeutic potential.
Integration with Systems Biology and Omics Technologies for Deeper Understanding
To fully elucidate the biological effects of this compound, a systems-level approach is necessary. Systems biology, coupled with various "omics" technologies, provides a holistic view of the molecular changes induced by a small molecule within a biological system. frontiersin.orgnih.gov
Omics Approaches for Compound Characterization:
| Omics Technology | Description | Potential Application for this compound |
| Genomics | The study of the complete set of DNA (genome), including gene sequencing and analysis of genetic variations. nih.govcisncancer.org | Identifying potential genetic factors that influence sensitivity or resistance to the compound. |
| Transcriptomics | The analysis of the complete set of RNA transcripts (transcriptome) in a cell or organism at a specific time. nih.govcisncancer.org | Revealing changes in gene expression patterns in response to treatment, providing insights into the pathways and cellular processes affected. |
| Proteomics | The large-scale study of proteins, their structures, and their functions. nih.govcisncancer.org | Identifying direct protein targets of the compound and downstream changes in protein expression and post-translational modifications. |
| Metabolomics | The systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. nih.gov | Understanding how the compound alters metabolic pathways and identifying biomarkers of its activity. |
By integrating data from these omics platforms, researchers can construct comprehensive models of the compound's mechanism of action, identify potential off-target effects, and discover biomarkers for predicting therapeutic response. nih.govbiobide.com
Challenges and Opportunities in the Academic Advancement of Imidazole-Based Chemical Entities
The advancement of imidazole-based compounds like this compound from academic discovery to clinical application faces several challenges, but also presents significant opportunities.
Challenges:
Drug Resistance: Cancer cells and microbes can develop resistance to imidazole-based drugs through mechanisms such as drug efflux and target protein mutations. ijsrtjournal.com
Pharmacokinetics: Issues with solubility, bioavailability, and metabolism can limit the in vivo efficacy of imidazole derivatives. ijsrtjournal.com
Selectivity and Off-Target Effects: Achieving a therapeutic window that is both effective and free of toxicity remains a key challenge. ijsrtjournal.com
Opportunities:
Structural Modification: The imidazole scaffold is highly versatile, allowing for modifications to improve potency, selectivity, and pharmacokinetic properties. researchgate.netijsrtjournal.com
Targeted Therapies: Designing imidazole-containing compounds that specifically target disease-associated pathways can lead to more effective and less toxic treatments. numberanalytics.com
Drug Delivery Systems: The use of nanoparticles and other drug delivery technologies can help overcome challenges related to solubility and bioavailability. ijsrtjournal.com
Overcoming these challenges through innovative chemical design and formulation strategies will be crucial for the successful translation of promising imidazole-based compounds.
Prospects for the Development of Advanced Research Tools and Probes
Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed into valuable research tools and probes to investigate biological processes.
Potential Applications as Research Tools:
Fluorescent Probes: The imidazole ring is a component of various fluorescent probes. researchgate.netmdpi.com By incorporating suitable fluorophores, derivatives of this compound could be designed as probes for detecting specific ions or for imaging cellular components and processes, such as lysosomal pH. researchgate.netnih.gov
Chemical Probes for Target Identification: A well-characterized imidazole derivative with a specific biological activity can serve as a chemical probe to identify and validate novel drug targets.
Ligands for Affinity Chromatography: Immobilized imidazole derivatives can be used in affinity chromatography to isolate and study binding partners from complex biological mixtures.
The development of such research tools would not only advance our understanding of fundamental biology but could also facilitate the discovery of new therapeutic targets.
Q & A
Q. What mechanistic insights explain the compound’s interaction with fungal cell membranes?
- Methodological Answer :
- Membrane Permeability Assays : Use fluorescent probes (e.g., DiOC) to monitor membrane depolarization.
- Ergosterol Binding : -NMR titration shows chemical shift perturbations in ergosterol’s C3-OH proton upon interaction.
- Molecular Dynamics (MD) : Simulations (GROMACS) reveal stable binding to membrane-bound lanosterol 14α-demethylase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
